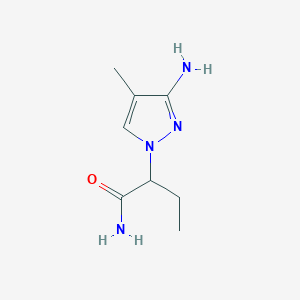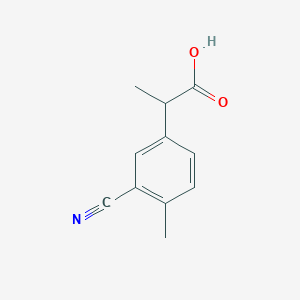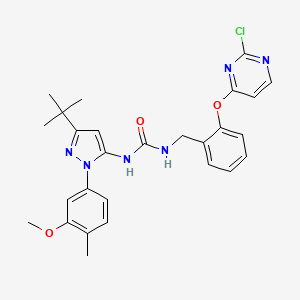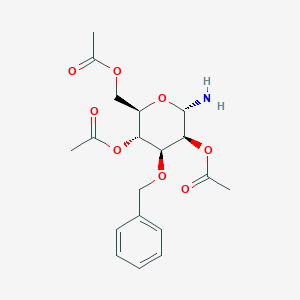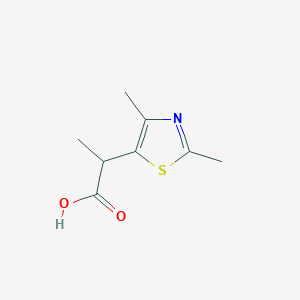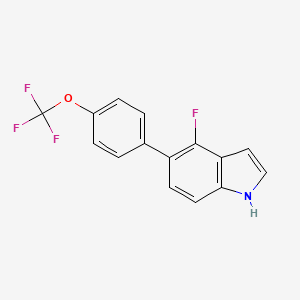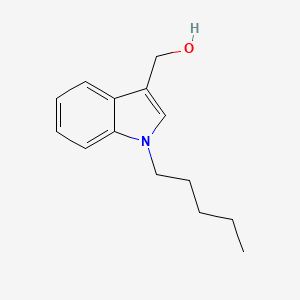
(1-Pentyl-1H-indol-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Pentyl-1H-indol-3-yl)methanol: is an organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This specific compound features a pentyl group attached to the nitrogen atom and a hydroxymethyl group attached to the third carbon of the indole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Pentyl-1H-indol-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with indole, a commercially available compound.
Alkylation: The nitrogen atom of the indole is alkylated using pentyl bromide in the presence of a base such as potassium carbonate. This step introduces the pentyl group to the nitrogen atom, forming 1-pentylindole.
Formylation: The next step involves the formylation of the indole ring at the third position. This can be achieved using a Vilsmeier-Haack reaction, where the 1-pentylindole is treated with a mixture of dimethylformamide and phosphorus oxychloride to introduce a formyl group at the third position, yielding 1-pentyl-3-formylindole.
Reduction: The final step is the reduction of the formyl group to a hydroxymethyl group. This can be accomplished using a reducing agent such as sodium borohydride, resulting in the formation of this compound.
Industrial Production Methods: While the above synthetic route is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to achieve higher yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: (1-Pentyl-1H-indol-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives. For example, reduction of the hydroxymethyl group can yield 1-pentylindole.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: 1-Pentyl-3-formylindole, 1-Pentyl-3-carboxyindole.
Reduction: 1-Pentylindole.
Substitution: 1-Pentyl-3-nitroindole, 1-Pentyl-3-bromoindole.
科学的研究の応用
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Medicine:
Drug Development: Indole derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry:
Material Science: The compound is investigated for its potential use in the development of novel materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of (1-Pentyl-1H-indol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind to various biological targets, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing its binding affinity and specificity. The pentyl group contributes to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
類似化合物との比較
1-Pentylindole: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.
1-Pentyl-3-formylindole: Contains a formyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
1-Pentyl-3-nitroindole:
Uniqueness:
Hydroxymethyl Group: The presence of the hydroxymethyl group at the third position of the indole ring distinguishes (1-Pentyl-1H-indol-3-yl)methanol from other similar compounds. This functional group imparts unique reactivity and potential for hydrogen bonding, influencing its chemical and biological properties.
特性
分子式 |
C14H19NO |
|---|---|
分子量 |
217.31 g/mol |
IUPAC名 |
(1-pentylindol-3-yl)methanol |
InChI |
InChI=1S/C14H19NO/c1-2-3-6-9-15-10-12(11-16)13-7-4-5-8-14(13)15/h4-5,7-8,10,16H,2-3,6,9,11H2,1H3 |
InChIキー |
OHXBHWGIKHVUNN-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1C=C(C2=CC=CC=C21)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


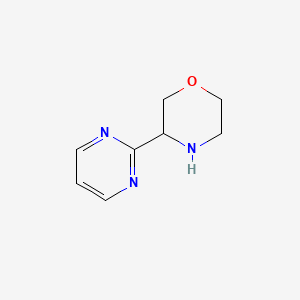
![1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13078492.png)

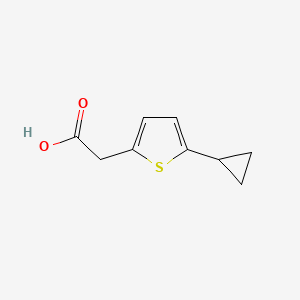
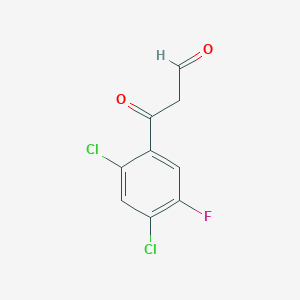
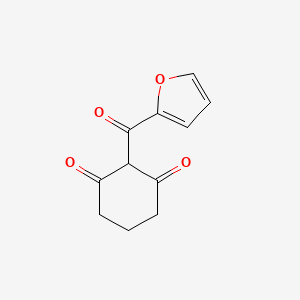
![3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13078517.png)
